molecular formula C10H14N6O3 B2369468 1-(6-Amino-5-nitropyrimidin-4-yl)piperidine-4-carboxamide CAS No. 450345-79-6

1-(6-Amino-5-nitropyrimidin-4-yl)piperidine-4-carboxamide

Cat. No.: B2369468
CAS No.: 450345-79-6
M. Wt: 266.261
InChI Key: DRMLOTOEYONGGM-UHFFFAOYSA-N
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Description

1-(6-Amino-5-nitropyrimidin-4-yl)piperidine-4-carboxamide is a compound that belongs to the piperidine and pyrimidine groups. It has a molecular formula of C10H14N6O3 and a molecular weight of 266.26

Scientific Research Applications

1-(6-Amino-5-nitropyrimidin-4-yl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The compound “1-(6-Amino-5-nitropyrimidin-4-yl)piperidine-4-carboxamide” has been identified as an inhibitor of anaplastic lymphoma kinase (ALK) . ALK was originally discovered in anaplastic large cell lymphoma as a transmembrane receptor tyrosine kinase .

Future Directions

Piperidine derivatives, including “1-(6-Amino-5-nitropyrimidin-4-yl)piperidine-4-carboxamide”, have significant potential in the pharmaceutical industry . Future research could focus on developing more efficient synthesis methods, exploring other potential biological activities, and assessing the safety and efficacy of these compounds in clinical trials.

Preparation Methods

The synthesis of 1-(6-Amino-5-nitropyrimidin-4-yl)piperidine-4-carboxamide involves several steps, typically starting with the preparation of the pyrimidine ring, followed by the introduction of the piperidine moiety. Common synthetic routes include:

    Cyclization Reactions: Formation of the pyrimidine ring through cyclization of appropriate precursors.

    Nitration and Amination: Introduction of nitro and amino groups to the pyrimidine ring.

    Coupling Reactions: Coupling of the pyrimidine derivative with piperidine-4-carboxamide under suitable conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-(6-Amino-5-nitropyrimidin-4-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.

    Substitution: The amino and nitro groups can participate in substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas in the presence of a catalyst, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1-(6-Amino-5-nitropyrimidin-4-yl)piperidine-4-carboxamide can be compared with other similar compounds, such as:

  • 1-(6-Amino-5-nitropyrimidin-4-yl)piperidine-4-carboxylate
  • 1-(6-Amino-5-nitropyrimidin-4-yl)piperidine-4-carboxylamide

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

1-(6-amino-5-nitropyrimidin-4-yl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N6O3/c11-8-7(16(18)19)10(14-5-13-8)15-3-1-6(2-4-15)9(12)17/h5-6H,1-4H2,(H2,12,17)(H2,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRMLOTOEYONGGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=NC=NC(=C2[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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